molecular formula C14H20N2O3 B12457518 tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate

tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate

Cat. No.: B12457518
M. Wt: 264.32 g/mol
InChI Key: UAQXCAOHTVNFIN-UHFFFAOYSA-N
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Description

tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate is a carbamate derivative of interest in chemical and pharmaceutical research. Compounds within this class are frequently investigated as intermediates in organic synthesis and for their potential biological activity. The structure features a carbamate group protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in synthetic chemistry that enhances stability and allows for selective deprotection in multi-step reactions. The oxime functional group attached to the phenyl ring provides a versatile handle for further chemical modifications, making this reagent a potential building block for the development of more complex molecules. Researchers exploring carbamate chemistry should note that this class of compounds is known to act as acetylcholinesterase inhibitors, a mechanism shared with certain insecticides and pharmaceuticals . As such, this compound may be of value in biochemical studies related to the cholinergic system. The presence of the Boc-protecting group aligns with its potential use in peptide-mimetic chemistry or medicinal chemistry programs aimed at improving the pharmacokinetic properties of lead compounds. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-5-7-11(8-6-10)12(16-18)9-15-13(17)19-14(2,3)4/h5-8,18H,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQXCAOHTVNFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Oxidation Approaches

Catalytic oxidation methods, particularly those involving transition metals, are critical for forming hydroxyimino groups. A notable protocol from rhodium-catalyzed sulfoximine synthesis (Table 1) offers a framework for potential adaptation.

Component Conditions Yield Reference
Rh₂(OAc)₄ (2.5 mol%) CH₂Cl₂, 40°C, 8 h, PhI(OAc)₂, MgO 85–93%
Substrate Sulfoxides + (Boc)₂O

Mechanistic Insight :
Rhodium catalysts facilitate oxidative coupling of sulfoxides with carbamates, forming sulfoximines. This method could be repurposed to generate hydroxyimino groups by replacing sulfoxides with appropriate precursors (e.g., sulfides or amines) and optimizing oxidants for C=N-OH bond formation.

Condensation and Oximation Reactions

Hydroxyimino groups are often synthesized via oximation of ketones. For the target compound, this involves condensing 4-methylacetophenone with hydroxylamine under acidic or basic conditions, followed by Boc protection (Figure 1).

Proposed Route :

  • Oximation : 4-Methylacetophenone + NH₂OH → 2-Hydroxyimino-2-(4-methylphenyl)ethylamine.
  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Key Challenges :

  • Steric hindrance from the 4-methylphenyl group may reduce reaction efficiency.
  • Competing side reactions (e.g., dehydration to nitriles) require precise pH control.

Mannich-Type Reactions

Mannich reactions enable C–N bond formation, potentially constructing the ethyl-4-methylphenyl backbone. A generic protocol from serine-derived carbamates (Table 2) illustrates this strategy.

Step Reagents/Conditions Yield Reference
Condensation N-BOC-D-Serine + benzylamine, E.A., NMM 81.6%
Alkylation Methyl sulfate, KOH, TBAB 92–97%

Adaptation :
Replace benzylamine with 4-methylbenzylamine and optimize alkylation agents to introduce the hydroxyimino group.

Protection and Deprotection Strategies

Boc protection is routinely employed in carbamate synthesis. Efficient methods include:

Method Conditions Yield Reference
Fe(OTf)₃ (1 mol%) Neat, 20°C, 5 min 99%
Guanidine HCl (15%) EtOH, 35–40°C, 15 min 96%

Critical Considerations :

  • Solvent-free or ionic liquid systems minimize side reactions.
  • Catalyst recovery (e.g., Fe₃O₄@MCM-41-Zr-piperazine) improves sustainability.

Comparative Analysis of Synthetic Routes

Route Advantages Limitations
Rh-Catalyzed Oxidation High selectivity, scalable Limited substrate scope
Oximation Simple reagents, low cost pH sensitivity, side reactions
Mannich Reaction Direct C–N bond formation Steric hindrance in alkylation

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolism .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

a. tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate ()

  • Structural Difference: Replaces the hydroxyimino group with an amino group and the 4-methylphenyl with 4-methoxyphenyl.
  • Impact: The methoxy group increases electron density on the aromatic ring, enhancing solubility in polar solvents compared to the methyl substituent. The amino group introduces nucleophilicity, making this compound more reactive in amide bond formations or alkylation reactions.
  • Application : Likely used in peptide synthesis or as a precursor for bioactive molecules targeting serotonin receptors .

b. tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate ()

  • Structural Difference: Positional isomerism (amino group at C1 vs. C2) and retention of the 4-methylphenyl group.
  • Impact :
    • Altered stereochemistry may affect binding affinity in chiral environments, such as enzyme active sites.
    • Reduced steric hindrance at the oxime position could influence reaction kinetics.
  • Application: Potential use in asymmetric synthesis or as a building block for kinase inhibitors .

Functional Group Variations

a. tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate ()

  • Structural Difference: Lacks the 4-methylphenyl group, featuring only the hydroxyimino-ethyl-Boc backbone.
  • The oxime group remains reactive, but without aromatic stabilization, the compound may exhibit lower thermal stability.
  • Application : Suitable for generating metal complexes or as a ligand in catalysis .

b. tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate ()

  • Structural Difference : Incorporates a benzimidazolone ring instead of the phenyl group.
  • Chlorine substitution increases electrophilicity, favoring nucleophilic aromatic substitution reactions.
  • Application : Likely used in the synthesis of protease inhibitors or anticancer agents .

Ethyl carbamate and vinyl carbamate ()

  • Structural Simplicity : Lack Boc and aromatic groups.
  • Impact: Ethyl carbamate is a known carcinogen in rodents, inducing hepatic and lung tumors. Vinyl carbamate exhibits ~10x higher carcinogenic potency due to metabolic activation to DNA-reactive epoxides. In contrast, the bulky tert-butyl group in the target compound likely reduces metabolic conversion to toxic intermediates, improving safety profiles.
  • Relevance : Highlights the importance of structural modifications in mitigating carbamate-related toxicity .

Biological Activity

tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate is a synthetic organic compound with the molecular formula C14H20N2O3. This compound features a tert-butyl group attached to a carbamate functional group, which is further linked to a hydroxyimino moiety and a 4-methylphenyl ethyl chain. Its unique structure suggests potential applications in medicinal chemistry and organic synthesis, particularly due to its reactivity and biological activity.

  • Molecular Weight : 252.33 g/mol
  • IUPAC Name : this compound
  • CAS Number : 778617-30-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, which may include:

  • Antioxidant Activity : The hydroxyimino group may contribute to its ability to scavenge free radicals, thereby offering protective effects against oxidative stress.
  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes, which could be beneficial in treating diseases like cancer and neurodegenerative disorders.
  • Neuroprotective Effects : Preliminary studies suggest that this compound might protect neuronal cells from damage induced by amyloid-beta peptides, similar to other compounds that have shown promise in Alzheimer's disease models.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Interactions : The compound may bind to active sites of enzymes, altering their activity through competitive inhibition or allosteric modulation.
  • Cell Signaling Pathways : It may influence signaling pathways involved in cell survival and apoptosis, particularly in neuronal cells.

Case Studies

  • Neuroprotective Study :
    • A study investigated the effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. Results indicated that the compound reduced TNF-α levels and oxidative stress markers, suggesting a protective effect against neuroinflammation induced by Aβ .
  • Enzyme Inhibition :
    • In vitro assays demonstrated that this compound could inhibit acetylcholinesterase activity, which is relevant for Alzheimer's disease treatment strategies .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntioxidant ActivityEnzyme InhibitionNeuroprotective Effects
This compoundModerateYesYes
Similar Compound ALowYesNo
Similar Compound BHighNoModerate

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